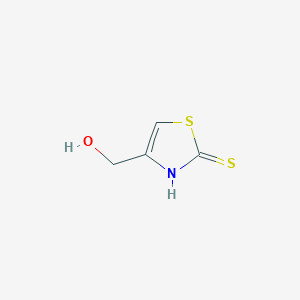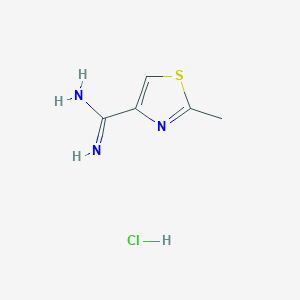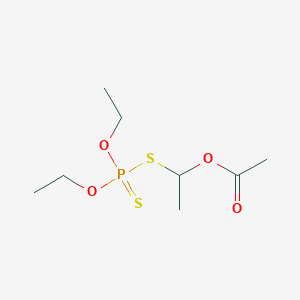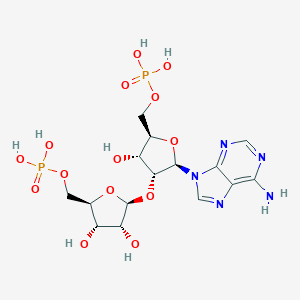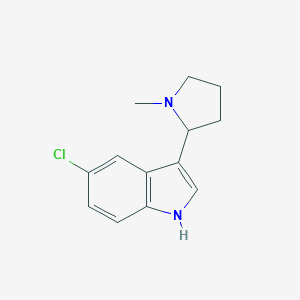
5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CP-47,497 and is a synthetic cannabinoid that has been found to have a high affinity for the cannabinoid receptors in the human body.
Mechanism of Action
The mechanism of action of 5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole involves its binding to the CB1 and CB2 receptors in the human body. This leads to the activation of various signaling pathways and the modulation of various physiological and biochemical processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole are varied and depend on the specific receptor that it binds to. Some of the effects that have been observed include the modulation of pain perception, appetite, and mood. It has also been found to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole in lab experiments is its high affinity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its potential therapeutic applications. However, one of the limitations is the potential for off-target effects and the need for careful dosing and monitoring.
Future Directions
There are several potential future directions for research related to 5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole. These include the development of more selective agonists and antagonists for the CB1 and CB2 receptors, as well as the exploration of its potential therapeutic applications in various diseases and conditions. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects.
Synthesis Methods
The synthesis of 5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole involves the reaction of 5-chloro-3-indolylacetic acid with 1-methylpyrrolidine in the presence of a dehydrating agent such as thionyl chloride. The resulting compound is then purified through recrystallization to obtain a pure form of CP-47,497.
Scientific Research Applications
5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its role as a synthetic cannabinoid and its ability to bind to the CB1 and CB2 receptors in the human body. This has led to its use in various studies related to the endocannabinoid system and its potential therapeutic applications.
properties
CAS RN |
19134-31-7 |
|---|---|
Product Name |
5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole |
Molecular Formula |
C13H15ClN2 |
Molecular Weight |
234.72 g/mol |
IUPAC Name |
5-chloro-3-(1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C13H15ClN2/c1-16-6-2-3-13(16)11-8-15-12-5-4-9(14)7-10(11)12/h4-5,7-8,13,15H,2-3,6H2,1H3 |
InChI Key |
KSVBDCVNOLOLNW-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CNC3=C2C=C(C=C3)Cl |
Canonical SMILES |
CN1CCCC1C2=CNC3=C2C=C(C=C3)Cl |
synonyms |
5-Chloro-3-(1-methyl-2-pyrrolidinyl)-1H-indole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





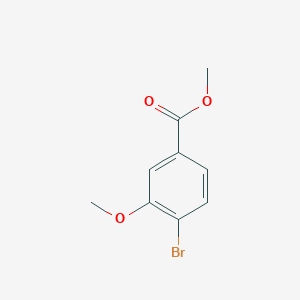
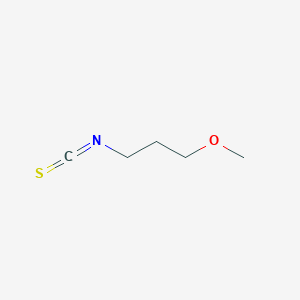
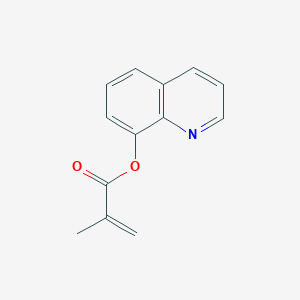

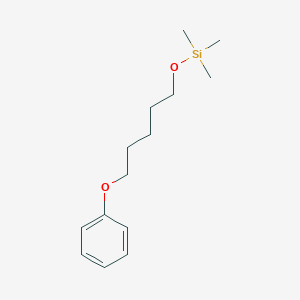
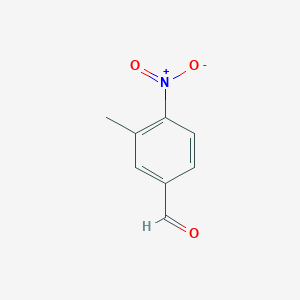
![2-Ethylbenzo[d]thiazol-5-amine](/img/structure/B101906.png)
